![molecular formula C22H24N4O4 B2602252 1-(pyridin-4-yl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 899942-40-6](/img/structure/B2602252.png)
1-(pyridin-4-yl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
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Description
1-(pyridin-4-yl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a useful research compound. Its molecular formula is C22H24N4O4 and its molecular weight is 408.458. The purity is usually 95%.
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Scientific Research Applications
Photocatalytic Hydrogen Evolution
This compound can be utilized in the development of metal–organic frameworks (MOFs) for efficient photocatalytic hydrogen evolution. MOFs with this compound can exhibit good light absorption and high alkali resistance, which are crucial for long-term photocatalytic reactions .
Antiproliferative Activity
Derivatives of this compound have been synthesized and evaluated for their antiproliferative activity on various human cancer cell lines, including prostate, lung, and cervical cancer cells. This suggests its potential use in cancer research and therapy .
Designing LSD1 Inhibitors
The compound’s structure can be used as a template for designing new LSD1 inhibitors. LSD1 is a target for cancer treatment, and the compound’s derivatives could interact with specific amino acids to improve activity against cancer cells .
Antimicrobial Activity
The compound’s derivatives have shown inhibitory effects against certain bacterial strains. This indicates its potential application in developing new antimicrobial agents .
Chemical Synthesis
The compound can serve as a building block in chemical synthesis, particularly in creating complex organic structures that could have various applications in materials science and pharmaceuticals .
Molecular Docking Studies
The compound can be used in molecular docking studies to understand the interaction between drugs and their targets. This can help in the rational design of drugs with improved efficacy and reduced side effects .
Photocatalysis Field Exploitation
Its alkali-stable nature makes it suitable for exploitation in the photocatalysis field, particularly in the development of new strategies for environmental and energy-related applications .
Multi-Component Synthesis
The compound can be involved in multi-component synthesis methods to create new analogs with potential antiproliferative activity against breast cancer cell lines, showcasing its versatility in drug development .
properties
IUPAC Name |
1-pyridin-4-yl-N-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4/c1-28-18-13-16(14-19(29-2)21(18)30-3)24-22(27)26-12-11-25-10-4-5-17(25)20(26)15-6-8-23-9-7-15/h4-10,13-14,20H,11-12H2,1-3H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTDLQZZNGBJZCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)N2CCN3C=CC=C3C2C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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